

Application Notes and Protocols for the Spectroscopic Characterization of Atorvastatin Calcium

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Compound of Interest

Compound Name: ATORVASTATIN CALCIUM

Cat. No.: B1253945

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Introduction

Atorvastatin calcium is a synthetic lipid-lowering agent that acts as a selective, competitive inhibitor of HMG-CoA reductase. The comprehensive characterization of this active pharmaceutical ingredient (API) is critical for ensuring its identity, purity, potency, and stability in both bulk drug substance and finished pharmaceutical formulations.^[1] Spectroscopic methods are indispensable tools in this process, providing detailed information about the molecule's structure, functional groups, and physicochemical properties. These application notes provide detailed protocols for the characterization of **atorvastatin calcium** using UV-Visible Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

UV-Visible Spectroscopy

Application Note

UV-Visible spectrophotometry is a simple, cost-effective, and rapid technique used for the quantitative analysis of **atorvastatin calcium**.^[1] The method is based on the principle that the molecule absorbs light in the ultraviolet region due to the presence of chromophoric groups in its structure. The wavelength of maximum absorbance (λ_{max}) is a characteristic feature. This technique is widely used for routine quality control, dissolution studies, and assay of atorvastatin in pharmaceutical dosage forms.^{[2][3]} The linearity of the method is typically

established by creating a calibration curve of absorbance versus concentration, which should adhere to Beer-Lambert's law.[4][5]

Experimental Protocol

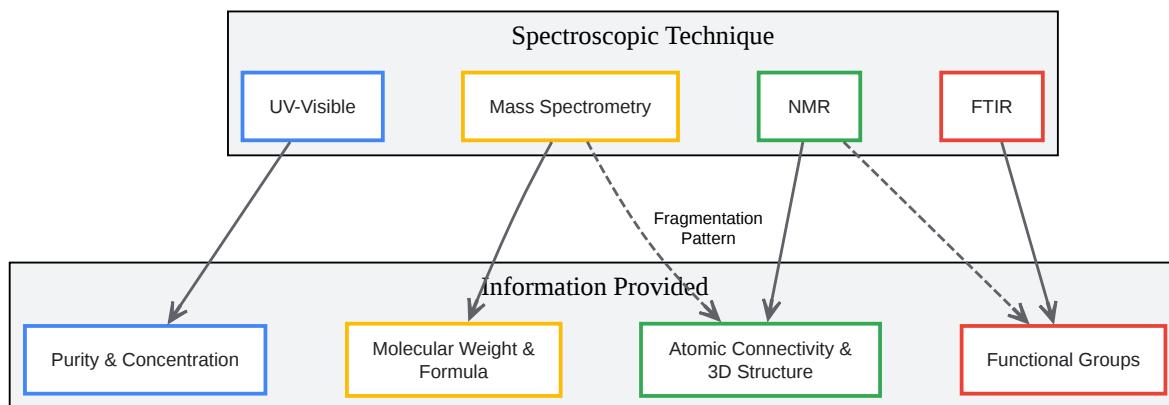
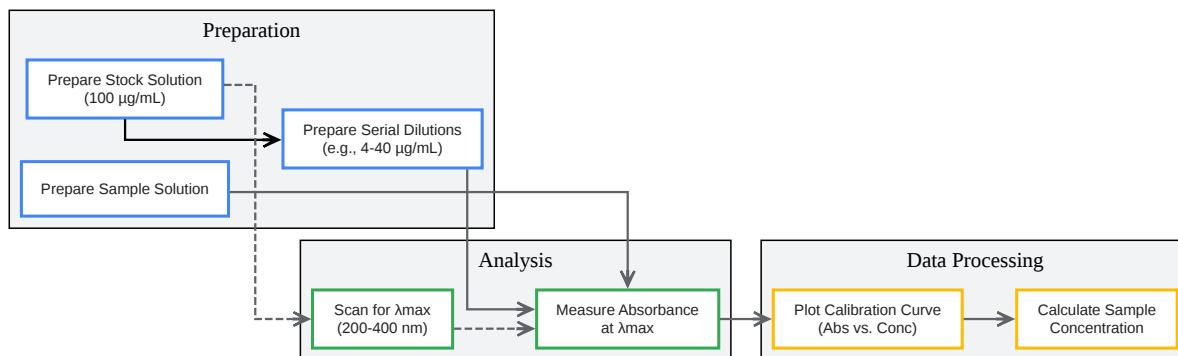
- Instrumentation: A calibrated double-beam UV-Visible spectrophotometer with 1 cm quartz cells is required.[5]
- Reagents and Materials:
 - **Atorvastatin Calcium** Reference Standard
 - Methanol (AR Grade)[6]
 - Solvent for analysis (e.g., Methanol, Phosphate Buffer pH 6.8, or a mixture of water and methanol)[2][3][5]
- Preparation of Standard Stock Solution:
 - Accurately weigh 10 mg of **Atorvastatin Calcium** Reference Standard and transfer it to a 100 mL volumetric flask.[4][5]
 - Dissolve the standard in the chosen solvent (e.g., methanol) and make up the volume to the mark to obtain a concentration of 100 µg/mL.[4]
- Determination of λ_{max} :
 - Dilute the standard stock solution with the solvent to obtain a concentration of approximately 10 µg/mL.[6]
 - Scan the resulting solution in the UV range from 400 nm to 200 nm against a solvent blank.[4]
 - Record the wavelength of maximum absorbance (λ_{max}).
- Calibration Curve:

- Prepare a series of dilutions from the standard stock solution to obtain concentrations in the linear range (e.g., 4-40 µg/mL).[4][5]
- Measure the absorbance of each dilution at the determined λ_{max} .[5]
- Plot a graph of absorbance versus concentration. The curve should be linear with a correlation coefficient (R^2) of ≥ 0.998 .[4]
- Analysis of Sample Solution:
 - Prepare a sample solution of **atorvastatin calcium** in the same solvent to obtain a concentration within the established linear range.
 - Measure the absorbance of the sample solution at λ_{max} .
 - Determine the concentration of **atorvastatin calcium** in the sample by interpolating from the calibration curve.

Data Presentation

Parameter	Solvent	Reported Value	Reference
λ_{max}	Methanol	241 nm	[5]
Methanol		246 nm	[4][6]
Methanol		247 nm	[4]
Phosphate Buffer (pH 7.2) & Methanol		244 nm	[2]
Linearity Range	Water:Methanol (90:10)	4 - 32 µg/mL	[5]
Methanol		4 - 40 µg/mL	[4]
Methanol		5 - 25 µg/mL	[6]
Phosphate Buffer (pH 7.2) & Methanol		1 - 10 µg/mL	[2]

Experimental Workflow: UV-Visible Analysis

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